molecular formula C18H16N4O5S B3573495 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B3573495
M. Wt: 400.4 g/mol
InChI Key: APICFTQVBWHMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide is a synthetic compound of significant research interest, primarily designed for investigating novel anticancer therapies. Its molecular structure incorporates two key pharmacophores: the 1,3,4-oxadiazole ring and the acetamide linkage. The 1,3,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its versatile biological activity and is considered a bioisostere for esters and amides, which can enhance metabolic stability and facilitate transmembrane diffusion, improving cellular uptake . This core structure is known to interact with a range of biological targets, making it a valuable template for developing enzyme inhibitors. Compounds based on the 1,3,4-oxadiazole-thioacetamide framework have demonstrated potent cytotoxic and antiproliferative effects in preclinical studies against various human cancer cell lines . The primary research value of this compound and its analogs lies in their ability to target multiple pathways involved in cancer cell proliferation and survival. Mechanism-based studies suggest that such derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly in the G0/G1 phase . Furthermore, they have shown potential as inhibitors of crucial enzymes, such as matrix metalloproteinase-9 (MMP-9), which plays a critical role in tumor metastasis and invasion . Research on related structures also indicates potential for interaction with other molecular targets, including thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are well-validated in oncology research . This multi-target potential makes this compound a promising candidate for researchers exploring new mechanisms of action and combating drug resistance in cancer.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c1-11-3-6-13(22(24)25)9-15(11)19-16(23)10-28-18-21-20-17(27-18)12-4-7-14(26-2)8-5-12/h3-9H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APICFTQVBWHMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the thioether derivative is reacted with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include quinones or nitroso derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Oxadiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of infections or inflammatory conditions.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Application in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and nitrophenyl group may play crucial roles in binding to these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 154 ():
  • Structure : 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide.
  • Key Features :
    • Chlorophenyl (EDG/EWG hybrid) on oxadiazole.
    • Pyrimidinyl acetamide substituent.
  • Activity: IC50 = 3.8 ± 0.02 µM against A549 lung cancer cells, with 25-fold selectivity over HEK noncancerous cells. Halogens like chlorine enhance cytotoxicity, likely through hydrophobic interactions with biological targets .
Target Compound :
  • The 4-methoxyphenyl group on oxadiazole may improve solubility compared to chlorophenyl but reduce potency due to weaker hydrophobic interactions.

Role of Acetamide Substituents

Compound 8v ():
  • Structure : N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
  • Key Features :
    • Bulky indolylmethyl substituent on oxadiazole.
    • Nitro group on the acetamide’s phenyl ring.
  • Activity : Tested for LOX, α-glucosidase, and BChE inhibition. The nitro group may enhance interactions with enzymatic active sites via charge transfer or hydrogen bonding .
Target Compound :
  • The 2-methyl-5-nitrophenyl group introduces steric hindrance and electronic effects distinct from 8v’s indolylmethyl substituent. This could lead to divergent bioactivity profiles, such as selectivity for different enzyme isoforms.

Electronic and Spectral Comparisons

Compound 14a ():
  • Structure : N-(4-Chlorophenyl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide.
  • Spectroscopy :
    • IR: C–S stretch at 621 cm⁻¹.
    • ¹H NMR: S–CH2 singlet at δ 4.14 ppm.
  • Insight : The target compound’s nitro group would likely shift NMR aromatic proton signals downfield compared to chloro substituents due to stronger EW effects .

Structural and Functional Data Table

Compound Name Oxadiazole Substituent Acetamide Substituent Key Bioactivity/Feature Reference
Target Compound 4-Methoxyphenyl 2-Methyl-5-nitrophenyl Unreported (hypothesized improved solubility)
Compound 154 4-Chlorophenyl 4-(p-Tolyl)pyrimidin-2-yl IC50 = 3.8 µM (A549)
2b () Benzofuran-2-yl 4-Methoxyphenyl Antimicrobial activity
8v () Indol-3-ylmethyl 2-Methyl-6-nitrophenyl LOX/BChE inhibition assays
14a () 4-Chlorophenyl 4-Chlorophenyl S–CH2 NMR signal at δ 4.14 ppm

Key Insights and Hypotheses

EDG vs. Halogen Effects : The target’s 4-methoxyphenyl may trade cytotoxic potency (seen in chlorophenyl analogs) for improved solubility and selectivity .

Nitro Group Impact : The 5-nitro substituent on the acetamide could enhance interactions with electron-deficient enzyme pockets, a feature observed in nitro-containing inhibitors .

Spectral Signatures : Expected IR C–S stretches near 620–710 cm⁻¹ and distinct NMR shifts for the S–CH2 and aromatic protons align with oxadiazole-thioacetamide analogs .

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by various research findings.

Chemical Structure and Properties

The molecular formula for the compound is C16H16N4O3SC_{16}H_{16}N_{4}O_{3}S, and its molecular weight is approximately 352.39 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a series of oxadiazole compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria. The compound was found to inhibit the growth of several bacterial strains effectively.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These results indicate that the compound has promising potential as an antimicrobial agent.

Anti-inflammatory Properties

The anti-inflammatory activity of oxadiazole derivatives has been linked to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that the compound can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses.

Case Study:
A study involving RAW 264.7 macrophage cells demonstrated that treatment with the compound resulted in a significant reduction in nitric oxide production, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been explored. In vitro assays using various cancer cell lines indicated that the compound induces apoptosis in cancer cells.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF7 (Breast)10
A549 (Lung)12

The IC50 values suggest that the compound exhibits potent anticancer activity across different cell types.

The biological activity of This compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity: It may inhibit enzymes involved in inflammatory pathways.
  • Induction of Apoptosis: The compound appears to activate apoptotic pathways in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis: Its structural components may interfere with bacterial cell wall integrity.

Q & A

Basic: What are the optimal synthetic routes for 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Cyclocondensation of hydrazides with carbon disulfide or trichloromethyl chloroformate under reflux in ethanol or DMF (60–80°C, 6–12 hours) .

Thioether Coupling : Reacting 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with α-chloroacetamide derivatives using NaH as a base in DMF at 0–5°C to minimize side reactions .

Acetamide Functionalization : Coupling the intermediate with 2-methyl-5-nitroaniline via nucleophilic acyl substitution in dichloromethane, catalyzed by DCC/DMAP at room temperature .
Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography. Yields improve with inert atmospheres (N₂) and anhydrous solvents .

Basic: What characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent integration and connectivity. Key signals include:
    • Oxadiazole C-2 (δ 160–165 ppm in ¹³C NMR) .
    • Thioether S-CH₂ (δ 3.8–4.2 ppm in ¹H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (expected [M+H]⁺ ~428.07 g/mol) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of methoxy group) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Substituent Variation :

  • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., 4-nitrophenyl) to enhance electrophilicity and target binding .
  • Modify the nitro group on the aniline moiety to assess its role in membrane permeability .

Biological Assays :

  • Test analogs against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay (IC₅₀ determination) .
  • Evaluate antimicrobial activity using MIC assays against Gram-positive/negative bacteria .

Data Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity using regression models .

Advanced: How can molecular docking resolve contradictions in biological activity data?

Methodological Answer:

  • Target Selection : Prioritize enzymes like COX-2 or EGFR kinase based on structural motifs (oxadiazole’s π-π stacking potential) .
  • Docking Workflow :
    • Prepare the compound’s 3D structure (Avogadro, energy minimization with MMFF94).
    • Use AutoDock Vina to simulate binding to target proteins (PDB: 1CX2 for COX-2).
    • Analyze binding poses for hydrogen bonds (e.g., acetamide’s carbonyl with Arg120) and hydrophobic interactions .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to identify false positives .

Advanced: How should researchers address discrepancies in solubility and stability data across studies?

Methodological Answer:

Solubility Profiling :

  • Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using HPLC-UV quantification .
  • Note: Nitro groups reduce aqueous solubility; consider PEGylation for in vivo studies .

Stability Studies :

  • Incubate at 37°C in buffers (pH 2–9) for 24–72 hours. Monitor degradation via LC-MS .
  • Oxadiazole rings are prone to hydrolysis under acidic conditions; stabilize via lyophilization .

Advanced: What computational methods predict metabolic pathways and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of methoxy groups) .
  • Metabolite Identification : Run in silico fragmentation (Mass Frontier) to predict Phase I/II metabolites (e.g., nitro reduction to amine) .
  • Toxicity Screening : Apply ProTox-II for hepatotoxicity alerts (nitro groups may elevate risk) .

Advanced: How does this compound compare structurally and functionally to analogs?

Methodological Answer:

Analog Key Structural Differences Biological Impact Reference
N-(4-nitrophenyl)-2-((5-(4-hydroxyphenyl)-oxadiazol-2-yl)thio)acetamideNitro vs. hydroxy groupEnhanced cytotoxicity (IC₅₀ ↓30%) due to electron-withdrawing effect
2-((5-(2-Bromophenyl)-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamideBromo substitutionImproved antimicrobial activity (MIC 2 µg/mL vs. S. aureus)
N-(5-Chloro-2-methoxyphenyl)-4-(oxadiazol-2-ylthio)butanamideButanamide chainReduced solubility but prolonged half-life in vivo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.